WAY-299765

Beschreibung

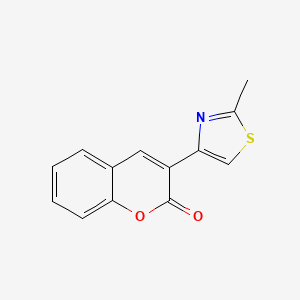

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-14-11(7-17-8)10-6-9-4-2-3-5-12(9)16-13(10)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGKZNSQFDIWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248325 | |

| Record name | 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106578-02-3 | |

| Record name | 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106578-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of WAY-299765: An In-Depth Analysis of a Research Compound with Undisclosed Action

An exhaustive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant information gap concerning the mechanism of action for the compound designated as WAY-299765. This designation is characteristic of internal research and development codes used by the pharmaceutical company Wyeth, suggesting that this compound was likely a candidate molecule within their discovery pipeline. However, the absence of this compound from published research indicates it was likely discontinued in early-stage development and its scientific data remains proprietary.

While the specific actions of this compound remain undisclosed, the nature of pharmaceutical research allows for educated inferences. Drug discovery programs are often highly focused on specific biological targets or pathways. Without definitive information, any discussion of its mechanism remains speculative.

It is standard practice within the pharmaceutical industry for a multitude of synthesized compounds to be evaluated for every one that progresses to clinical trials and eventual publication. The reasons for the discontinuation of a compound like this compound could range from insufficient efficacy or selectivity to unfavorable pharmacokinetic properties or unforeseen toxicity.

Due to the lack of available data, it is not possible to provide the requested detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams for this compound. The creation of such a document would require access to the internal, unpublished research data from the originating pharmaceutical company.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

To illustrate the process by which the mechanism of action of a compound like this compound would be determined, a generalized experimental workflow is presented below. This workflow is a standard approach in early-stage drug discovery.

Figure 1. A generalized workflow for the characterization of a novel research compound.

This diagram outlines the logical progression from initial screening to in vivo testing. Each step would generate a wealth of quantitative data and necessitate detailed experimental protocols, which are currently unavailable for this compound.

Unraveling the Biological Target of WAY-299765: A Technical Overview of Indazole Derivatives

Despite a comprehensive search of scientific literature and patent databases, specific information regarding the biological target and mechanism of action for the compound WAY-299765 remains elusive. Commercial suppliers list it as an "active molecule," but detailed pharmacological data is not publicly available. However, an analysis of its core chemical structure, 1-(4-Fluorophenyl)-3-[(arylcarbonyloxy) methyl]-1H-indazole, places it within the well-studied class of indazole derivatives. This technical guide will, therefore, focus on the known biological targets of structurally similar indazole-containing compounds to provide a predictive framework for the potential therapeutic applications of this compound.

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This versatility has led to the development of numerous indazole-based compounds with potent and selective activities against various diseases, particularly cancer.

Potential Biological Targets of Indazole Derivatives

Based on the activities of other reported indazole-containing molecules, the potential biological targets for this compound could include, but are not limited to, protein kinases, bromodomains, and other enzymes.

Protein Kinase Inhibition

A significant number of indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.

Table 1: Examples of Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported IC₅₀/KᏧ Values |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | c-Kit, PDGFRβ, FLT3 | KᏧ = 68.5 ± 9.5 nM (c-Kit), 140 ± 0 nM (PDGFRβ), 375 ± 15.3 nM (FLT3)[1] |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives | Polo-like kinase 4 (PLK4) | Single-digit nanomolar inhibition[1] |

| 1H-indazole-based derivatives | Fibroblast growth factor receptors (FGFR1-3) | IC₅₀ range of 0.8–90 μM[1] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives | Fibroblast growth factor receptor 1 (FGFR1) | IC₅₀ = 15.0 nM[1] |

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound against a specific kinase is through a biochemical assay, such as a luminescence-based assay.

-

Reagents: Recombinant human kinase, kinase substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound (e.g., an indazole derivative).

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent) is added. The luminescence signal is inversely proportional to the kinase activity.

-

The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

-

Signaling Pathway Visualization

The following diagram illustrates a generalized kinase signaling pathway that can be targeted by inhibitors.

Caption: Generalized MAP Kinase signaling pathway and a potential point of inhibition.

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target.

Table 2: Example of an Indazole-Based Bromodomain Inhibitor

| Compound Class | Target Bromodomain | Reported Activity |

| 3-methyl-1H-indazole derivatives | BRD4-BD1 | Strong affinities and potent suppression of MV4;11 cancer cell line proliferation[2][3] |

Experimental Protocol: BRD4 Inhibition Assay (General)

A common method to assess BRD4 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human BRD4 protein (containing a tag, e.g., GST or His), a biotinylated and acetylated histone peptide, a fluorescently labeled antibody against the protein tag (e.g., Europium-labeled anti-GST), and streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Procedure:

-

The test compound is serially diluted.

-

BRD4, the acetylated histone peptide, and the test compound are incubated together.

-

The detection reagents (antibody and streptavidin-APC) are added.

-

If BRD4 binds to the histone peptide, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.

-

The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

IC₅₀ values are calculated from the dose-response curve.

-

Logical Workflow for Target Identification

The following diagram outlines a general workflow for identifying the biological target of a novel compound like this compound.

Caption: A general workflow for the identification and validation of a drug's biological target.

Other Potential Targets

The indazole nucleus has also been incorporated into compounds targeting other proteins, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer[1], and the cannabinoid type 1 receptor[4]. This further highlights the chemical tractability of the indazole scaffold for designing molecules with diverse pharmacological profiles.

Conclusion

While the specific biological target of this compound is not publicly documented, its indazole core structure is a strong indicator of its potential to interact with therapeutically relevant targets, particularly protein kinases and bromodomains. The experimental protocols and workflows described in this guide provide a foundational understanding of the methodologies that would be employed to elucidate the precise mechanism of action of this compound and similar novel chemical entities. Further research and disclosure of experimental data are necessary to definitively identify the biological target of this compound and to fully understand its therapeutic potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibit... - ChEMBL [ebi.ac.uk]

- 3. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

WAY-267466: A Non-Peptide Oxytocin Receptor Agonist in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-267466 is a non-peptide agonist of the oxytocin receptor (OTR) that has been a subject of preclinical research, primarily investigating its potential as an anxiolytic and pro-social agent.[1][2][3] Developed by Wyeth (now part of Pfizer), this compound was designed to overcome the pharmacokinetic limitations of oxytocin, such as its short half-life and poor blood-brain barrier penetration, by providing a small molecule alternative that could be administered systemically to elicit central effects.[2][4] However, its pharmacological profile is complex, with subsequent studies revealing significant antagonist activity at the vasopressin 1A (V1A) receptor, which has complicated the interpretation of its in vivo effects.[1][5][6] This guide provides a comprehensive overview of the experimental data and methodologies related to WAY-267466, offering a valuable resource for researchers in neuroscience and drug development.

Core Pharmacology and Mechanism of Action

WAY-267466 was initially characterized as a potent and selective agonist for the OTR.[2][4] However, further investigations have demonstrated that it also possesses high affinity for the vasopressin V1A receptor, where it acts as an antagonist.[1][5][6] This dual activity is a critical consideration in the interpretation of its behavioral effects, as both the oxytocinergic and vasopressinergic systems are known to modulate social behavior and anxiety.

Signaling Pathways

As an agonist at the oxytocin receptor, WAY-267466 is presumed to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The primary pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[5][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] These signaling events can lead to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release. Additionally, the oxytocin receptor can couple to other G proteins, such as Gαi, to modulate adenylyl cyclase activity, and can also activate the MAPK/ERK signaling cascade.[5][7]

Caption: Figure 1: Simplified diagram of the primary signaling pathway activated by the oxytocin receptor upon agonist binding.

Quantitative Data

The following tables summarize the reported in vitro binding affinities and functional activities of WAY-267466 at the human oxytocin and vasopressin V1A receptors. It is important to note the variability in these values across different studies, which may be attributable to differences in experimental assays and conditions.

Table 1: Receptor Binding Affinity (Ki, nM)

| Compound | Human OTR | Human V1AR | Reference |

| WAY-267466 | 978 | 113 | [3] |

| WAY-267466 | - | 73 | [5] |

| Oxytocin | 1.0 | 503 | [3] |

Table 2: Functional Activity (EC50/Kb, nM)

| Compound | Human OTR (Agonist EC50) | Human V1AR (Antagonist Kb) | Reference |

| WAY-267466 | 881 (weak partial agonist) | - | [3] |

| WAY-267466 | 44 (77% efficacy vs OT) | 78 | [5] |

| WAY-267466 | 61 (87% efficacy vs OT) | >10,000 (no antagonism) | [5] |

| Oxytocin | 9.0 | 59.7 (agonist EC50) | [3] |

Experimental Protocols

Detailed methodologies for key behavioral and cellular assays used to characterize WAY-267466 are provided below.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated above the floor. It consists of two open arms and two enclosed arms of equal dimensions.

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.

-

WAY-267466 or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing one of the enclosed arms.

-

The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

-

Behavior is recorded using an overhead video camera and analyzed using tracking software.

-

-

Key Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Social Recognition Test

This test assesses an animal's ability to remember a previously encountered conspecific.

-

Apparatus: A standard rodent cage with clean bedding.

-

Procedure:

-

An adult experimental animal is habituated to the testing cage for a period of time (e.g., 30 minutes).

-

Trial 1 (Social Exposure): A juvenile conspecific is introduced into the cage for a short duration (e.g., 5 minutes), and the amount of time the adult animal spends investigating the juvenile is recorded. Investigation is defined as sniffing, close following, and grooming.

-

The juvenile is removed, and there is an inter-trial interval (e.g., 30-120 minutes). WAY-267466 or vehicle is typically administered after the first trial.

-

Trial 2 (Recognition Test): The same juvenile (familiar) and a novel juvenile are introduced into the cage, and the time the adult spends investigating each juvenile is recorded for a set period (e.g., 5 minutes).

-

-

Key Parameter Measured:

-

Investigation time of the familiar versus the novel juvenile in Trial 2.

-

-

Interpretation: A healthy animal will spend significantly more time investigating the novel juvenile, indicating that it remembers the familiar one. A failure to show this preference suggests a deficit in social memory.

Stress-Induced Hyperthermia (SIH)

This paradigm measures the rise in body temperature in response to a mild stressor, an effect that can be attenuated by anxiolytic drugs.

-

Apparatus: A rectal thermometer suitable for rodents.

-

Procedure:

-

Animals are habituated to the experimental conditions.

-

WAY-267466 or vehicle is administered at a specified time before the measurements.

-

Basal Temperature (T1): The animal's rectal temperature is measured.

-

A mild stressor is applied. This can be the injection itself or a second temperature measurement after a short interval.

-

Stressed Temperature (T2): After a defined period (e.g., 10-15 minutes) following the initial measurement, the rectal temperature is measured again.

-

-

Key Parameter Measured:

-

The change in body temperature (ΔT = T2 - T1).

-

-

Interpretation: Anxiolytic compounds are expected to reduce the stress-induced rise in body temperature (ΔT).[8][9]

c-Fos Immunohistochemistry for Neuronal Activation

c-Fos is an immediate early gene whose protein product is expressed in neurons following stimulation. Its detection by immunohistochemistry is a widely used method to map neuronal activation in response to a pharmacological or behavioral manipulation.

Caption: Figure 2: A flowchart illustrating the key steps in a typical c-Fos immunohistochemistry experiment to assess neuronal activation.

Conclusion

WAY-267466 has served as a valuable research tool for probing the role of the oxytocin system in behavior. Its anxiolytic-like and pro-social effects in various preclinical models have provided support for the therapeutic potential of OTR agonists in psychiatric disorders. However, the compound's significant V1A receptor antagonist activity complicates the attribution of its effects solely to OTR activation. Future research with more selective OTR agonists is necessary to fully elucidate the therapeutic promise of targeting this system. This guide provides a foundational understanding of the key data and methodologies associated with WAY-267466 to aid in the design and interpretation of future studies in this area.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Receptor and behavioral pharmacology of WAY-267464, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Elevated plus maze protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-299765: A Technical Overview of a Thiazolylcoumarin Compound

An In-depth Examination of the Chemical Properties, Structure, and Biological Context of WAY-299765 for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available scientific literature lacks specific biological data, experimental protocols, and defined signaling pathways for the compound designated as this compound. This guide provides a comprehensive summary of its chemical properties and structure, supplemented with a broader overview of the synthesis and potential biological activities of the 3-(thiazolyl)coumarin class of molecules to which it belongs. The experimental methodologies and signaling pathways depicted are generalized from research on similar compounds and should be considered illustrative rather than specific to this compound.

Core Chemical Properties and Structure

This compound, identified by the CAS number 106578-02-3, is a heterocyclic compound with the systematic IUPAC name 3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one. Initial commercial listings for this compound have presented conflicting structural information; however, definitive data from chemical databases such as PubChem confirms its identity as a coumarin derivative featuring a methylthiazole substituent at the 3-position.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 106578-02-3 | PubChem |

| Molecular Formula | C₁₃H₉NO₂S | PubChem |

| Molecular Weight | 243.28 g/mol | PubChem |

| IUPAC Name | 3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one | PubChem |

| Canonical SMILES | CC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | PubChem |

| InChIKey | XVGKZNSQFDIWRA-UHFFFAOYSA-N | PubChem |

Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in published literature, the synthesis of 3-(thiazolyl)coumarin derivatives is well-documented. A common synthetic route involves the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, followed by the introduction of the thiazole ring.

A generalized synthetic scheme for compounds of this class is presented below. The synthesis of the specific precursor, 3-acetyl-chromen-2-one, can be achieved by reacting salicylaldehyde with ethyl acetoacetate. This intermediate can then be brominated to yield 3-(bromoacetyl)-chromen-2-one, which upon reaction with a thioamide (in this case, thioacetamide) would cyclize to form the desired 3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways

The coumarin-thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While no specific activity has been reported for this compound, compounds with this core structure have been investigated for their potential as:

-

Anticancer Agents: Many coumarin-thiazole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanisms of action often involve the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Enzyme Inhibitors: This class of compounds has been explored as inhibitors of various enzymes, including α-glucosidase, which is relevant to diabetes management, and histone deacetylases (HDACs), which are targets in cancer and other diseases.[3][4]

-

Anti-inflammatory Agents: Some 3-(thiazolyl)coumarins have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[5]

-

Antimicrobial Agents: The coumarin-thiazole core is also found in compounds with activity against various bacterial and fungal strains.[6][7]

Given the reported activities of analogous compounds, a hypothetical signaling pathway that a molecule like this compound could potentially modulate is a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

It is critical to reiterate that this represents a potential mechanism based on the broader class of coumarin-thiazole derivatives and has not been experimentally validated for this compound.

Experimental Protocols Overview

Detailed experimental protocols for this compound are not available. However, based on the investigation of similar compounds, a general workflow for assessing biological activity would likely involve the following stages:

References

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 2. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel coumarin thiazole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

WAY-299765: An Obscure Active Molecule with Limited Publicly Available Data

Despite being identified as an active molecule, detailed information regarding the discovery, background, and biological activity of WAY-299765 remains largely unavailable in the public domain. Researchers, scientists, and drug development professionals will find a scarcity of published data, with no specific mechanism of action, preclinical studies, or quantitative experimental results readily accessible.

This compound is chemically identified as 1-(4-Fluorophenyl)-3-[(arylcarbonyloxy) methyl]-1H-indazole.[1][2] Its chemical structure and CAS number (106578-02-3) are documented by several chemical suppliers.[1][3] However, beyond this basic identification, the scientific literature and patent databases do not appear to contain specific details about its development or biological targets.

The broader class of compounds to which this compound belongs, indazole derivatives, is well-represented in medicinal chemistry research. These compounds are known to exhibit a wide range of pharmacological activities, including potential applications as anti-cancer and anti-inflammatory agents. This suggests that this compound was likely synthesized and investigated for a specific biological purpose, but the outcome of these investigations has not been publicly disclosed.

The lack of available information prevents the creation of a detailed technical guide as requested. Key elements such as quantitative data for comparison, experimental protocols, and signaling pathways are not present in the public record. Without access to primary research articles or patents specifically detailing the discovery and evaluation of this compound, any in-depth analysis would be speculative.

Further investigation would require access to proprietary or unpublished research data from the organization that initially synthesized and studied this compound. Until such information becomes publicly available, a comprehensive technical whitepaper on this compound cannot be compiled.

References

Indazole Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth overview of the role of indazole derivatives in oncology, with a focus on their mechanism of action as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways affected by these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cancer research.

Introduction: The Rise of Indazole Derivatives in Oncology

Indazole, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its versatile pharmacological activities.[1] In the realm of oncology, the indazole core is a key pharmacophore in several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib.[2] These agents primarily function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways that, when dysregulated, can lead to cancer cell proliferation, survival, and angiogenesis.[3] The structural features of the indazole ring allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The predominant mechanism of action for the majority of clinically successful indazole derivatives in cancer is the inhibition of protein kinases. These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt the uncontrolled cell growth and survival characteristic of cancer.

Key FDA-Approved Indazole-Based Kinase Inhibitors

Several indazole-based drugs have received FDA approval for the treatment of various cancers, demonstrating the clinical significance of this chemical scaffold.

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is primarily used in the treatment of advanced renal cell carcinoma (RCC).

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit. It is approved for the treatment of advanced RCC and soft tissue sarcoma.

-

Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[5][6][7][8] It is indicated for the treatment of solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer (NSCLC).[5][6][7][8]

Quantitative Data: A Comparative Analysis

The following tables summarize the in vitro potency of selected indazole derivatives against various cancer cell lines and kinases. This data provides a comparative overview of their anti-proliferative and inhibitory activities.

Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives (IC50, µM)

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HepG2 (Liver) | MCF-7 (Breast) | 4T1 (Breast) | Caco2 (Colorectal) |

| 2f | - | - | - | 0.80 | 0.34 | 0.23 | - |

| 4a | 3.304 | - | - | - | 2.958 | - | 10.350 |

| 4d | - | - | - | - | 4.798 | - | 9.632 |

| 4f | - | - | - | - | 1.629 | - | - |

| 4g | - | - | - | - | 4.680 | - | 6.909 |

| 4i | 2.305 | - | - | - | 1.841 | - | 4.990 |

| 5k | - | - | - | 3.32 | - | - | - |

| 6o | - | 5.15 | - | - | - | - | - |

| Pazopanib | - | - | - | - | - | - | - |

| Axitinib | - | - | - | - | - | - | - |

Data compiled from multiple sources.[2][4][9]

Table 2: Kinase Inhibitory Activity of Approved Indazole Drugs (IC50, nM)

| Drug | VEGFR1 | VEGFR2 | VEGFR3 | PDGFRα | PDGFRβ | c-Kit | ALK | ROS1 | TRKA | TRKB | TRKC |

| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 1.6 | 1.6 | 1.7 | - | - | - | - | - |

| Pazopanib | 10 | 30 | 47 | 84 | 71 | 74 | - | - | - | - | - |

| Entrectinib | - | - | - | - | - | - | 1.6 | 0.1 | 1.7 | 0.1 | 0.1 |

Data compiled from multiple sources.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by indazole derivatives.

VEGF Signaling Pathway

Caption: Simplified VEGF signaling pathway and the inhibitory action of Axitinib and Pazopanib.

PDGF Signaling Pathway

Caption: Simplified PDGF signaling pathway and the inhibitory action of Pazopanib.

ALK/ROS1/TRK Signaling Pathway

Caption: Simplified ALK/ROS1/TRK signaling pathway and the inhibitory action of Entrectinib.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of indazole derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of a compound.

Objective: To measure the 50% inhibitory concentration (IC50) of an indazole derivative against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test indazole compound (dissolved in DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted indazole derivative or vehicle control (DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced.

-

Fluorescence-based (e.g., Z'-LYTE™): Measures the phosphorylation of a FRET-based peptide substrate.

-

Radiometric: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of indazole derivatives on cancer cell viability.

Objective: To determine the concentration of an indazole derivative that inhibits 50% of cell growth (IC50).

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test indazole compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details a method for detecting apoptosis in cancer cells treated with indazole derivatives using flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an indazole derivative.

Materials:

-

Cancer cell lines

-

Test indazole compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the indazolederivative at the desired concentration and for a specific time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Clinical Significance and Future Directions

The clinical success of indazole-based kinase inhibitors has validated the therapeutic potential of this scaffold. Clinical trial data for key drugs highlight their efficacy in specific patient populations.

-

Axitinib and Pazopanib in RCC: Both have demonstrated significant improvements in progression-free survival in patients with advanced renal cell carcinoma.[4]

-

Entrectinib in NTRK Fusion-Positive Tumors: In a pooled analysis of clinical trials, entrectinib showed an overall response rate of 57% in patients with NTRK fusion-positive solid tumors.[10] For patients with ROS1-positive NSCLC, the overall response rate was 78%.[10][11] Importantly, entrectinib has shown activity against brain metastases.[12]

The future of indazole derivatives in cancer research lies in the development of more selective and potent inhibitors, the exploration of novel kinase targets, and the combination of these agents with other therapeutic modalities, such as immunotherapy. Furthermore, the identification of predictive biomarkers will be crucial for personalizing treatment and maximizing the clinical benefit of these targeted therapies.

Conclusion

Indazole derivatives represent a highly successful class of compounds in modern cancer therapy. Their ability to be tailored to inhibit specific kinases with high potency has led to the development of effective treatments for a range of malignancies. This technical guide provides a foundational understanding of their mechanism of action, a snapshot of their in vitro activity, and an overview of the experimental methods used for their evaluation. As our understanding of cancer biology deepens, the versatile indazole scaffold will undoubtedly continue to be a valuable platform for the discovery and development of next-generation targeted anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cancercareontario.ca [cancercareontario.ca]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ClinPGx [clinpgx.org]

- 10. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]

- 11. onclive.com [onclive.com]

- 12. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

WAY-299765: Uncharted Territory in Kinase Inhibition

Despite its commercial availability as a research chemical, WAY-299765 remains an enigmatic molecule within the landscape of kinase inhibitor drug discovery. A thorough review of publicly available scientific literature and patent databases reveals a significant absence of data regarding its biological activity, mechanism of action, and potential as a kinase inhibitor.

This compound, chemically identified as 1-(4-Fluorophenyl)-3-[(arylcarbonyloxy) methyl]-1H-indazole with the CAS number 106578-02-3, is listed by several chemical suppliers.[1][2][3] However, these commercial listings provide no information beyond basic chemical properties and storage instructions. There are no published studies detailing its synthesis, purification, or, most importantly, its biological evaluation.

Our comprehensive search for data on this compound's potential kinase inhibitory effects, including specific kinase assays, cellular activity, or in vivo studies, yielded no relevant results. Consequently, crucial quantitative metrics such as IC50 or Ki values against any kinase target are unavailable. This lack of foundational data prevents the construction of any meaningful analysis of its potency, selectivity, or therapeutic potential.

Furthermore, the absence of any described biological experiments means that no experimental protocols for assays involving this compound can be provided. Similarly, without knowledge of its molecular targets and effects on cellular processes, it is impossible to delineate any signaling pathways that it might modulate.

In the broader context of medicinal chemistry, the indazole scaffold is a well-recognized pharmacophore present in numerous approved and investigational kinase inhibitors. These compounds are known to target a variety of kinases by interacting with the ATP-binding pocket. However, the specific substitution pattern of this compound distinguishes it from well-characterized indazole-based inhibitors, and its biological profile cannot be inferred from these related molecules.

For researchers, scientists, and drug development professionals, this compound represents a completely unexplored entity. While its chemical structure may suggest potential as a kinase inhibitor based on the privileged indazole core, there is currently no empirical evidence to support this hypothesis. Any investigation into the biological activities of this compound would be breaking new ground, requiring initial screening against a broad panel of kinases to identify potential targets and subsequent detailed characterization of its mechanism of action. Until such studies are conducted and published, this compound will remain a molecule of unknown biological significance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of WAY-299765, a putative CFTR Modulator

For research, scientific, and drug development professionals.

This document provides a detailed guide for the in vitro characterization of WAY-299765, a molecule with potential activity as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. The protocols outlined herein are established methods for assessing the efficacy of compounds targeting the CFTR protein, which is crucial in the context of Cystic Fibrosis (CF) research and drug development.

Introduction to CFTR Modulation

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1][2] Defective CFTR protein leads to dysregulated ion and water transport, resulting in the production of thick, sticky mucus, particularly in the lungs and digestive system.[2][3]

CFTR modulators are a class of drugs that aim to correct the function of the mutated CFTR protein.[1][4] They are broadly categorized as:

-

Correctors: These molecules aid in the proper folding and trafficking of the CFTR protein to the cell surface.[2][4]

-

Potentiators: These compounds enhance the channel gating function of the CFTR protein that is already present at the cell surface, increasing the flow of ions.[4]

-

Amplifiers: These agents increase the amount of CFTR protein produced by the cell.

-

Stabilizers: These molecules increase the stability of the CFTR protein at the cell membrane.

The in vitro evaluation of compounds like this compound is a critical step in identifying their mechanism of action and therapeutic potential as a CFTR modulator.

Key In Vitro Assays for CFTR Modulator Characterization

Several robust in vitro assays are employed to screen and characterize CFTR modulators.[5] These include:

-

Ussing Chamber Assays: This technique measures ion transport across epithelial cell monolayers, providing a direct assessment of CFTR channel function.[5]

-

Patch Clamp Electrophysiology: This method allows for the measurement of ion flow through single CFTR channels, offering detailed insights into channel gating properties.[5]

-

Forskolin-Induced Swelling (FIS) Assay in Organoids: This cell-based assay utilizes 3D intestinal organoids derived from patient cells to assess CFTR function. Functional CFTR channels mediate fluid secretion into the organoid lumen in response to stimulation by forskolin, leading to organoid swelling. This assay is a powerful tool for predicting patient-specific responses to CFTR modulators.

This document will focus on a detailed protocol for the Forskolin-Induced Swelling (FIS) assay, a widely used method in CFTR modulator research.

Experimental Protocol: Forskolin-Induced Swelling (FIS) Assay

This protocol describes a method to assess the function of the CFTR protein in human intestinal organoids and to evaluate the effect of potential CFTR modulators like this compound.

1. Materials and Reagents:

-

Human intestinal organoids (derived from rectal biopsies of CF patients or healthy individuals)

-

Basement membrane matrix (e.g., Matrigel®)

-

Organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)

-

Forskolin (a CFTR activator)

-

This compound (or other test compounds)

-

Cell culture plates (24- or 96-well)

-

Live-cell imaging system with environmental control (37°C, 5% CO2)

-

Image analysis software (e.g., ImageJ, CellProfiler)

2. Experimental Workflow:

Figure 1: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

3. Detailed Methodology:

a. Organoid Seeding:

-

Thaw and culture human intestinal organoids according to standard protocols.

-

Mechanically dissociate mature organoids into small fragments.

-

Resuspend the organoid fragments in the basement membrane matrix on ice.

-

Dispense droplets of the organoid-matrix suspension into the center of each well of a pre-warmed multi-well plate.

-

Polymerize the matrix by incubating the plate at 37°C for 10-15 minutes.

-

Add complete organoid culture medium to each well.

b. Compound Incubation:

-

After 24-48 hours of organoid growth, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the organoids with the compound for a predetermined period (e.g., 24 hours) to allow for potential corrector activity.

c. Forskolin-Induced Swelling:

-

Just before imaging, replace the medium with fresh medium containing both the test compound and forskolin (e.g., 5-10 µM).

-

Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

-

Acquire brightfield images of the organoids at baseline (time 0) and at regular intervals (e.g., every 30-60 minutes) for 2-4 hours.

d. Data Analysis:

-

Using image analysis software, segment and measure the cross-sectional area of individual organoids at each time point.

-

Normalize the area at each time point to the baseline area for each organoid.

-

Calculate the area under the curve (AUC) of the swelling response for each condition.

-

Compare the AUC values of this compound-treated organoids to those of the vehicle-treated controls to determine the effect of the compound on CFTR function.

Signaling Pathway of CFTR Activation

The following diagram illustrates the signaling pathway leading to CFTR activation, which is the basis of the FIS assay.

Figure 2: Signaling pathway of forskolin-induced CFTR activation.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a template for how to present the results from an FIS assay.

| Treatment Group | Concentration (µM) | Normalized Swelling (AUC) | Standard Deviation |

| Vehicle (DMSO) | - | 1.0 | 0.2 |

| This compound | 0.1 | 1.5 | 0.3 |

| This compound | 1 | 2.8 | 0.5 |

| This compound | 10 | 4.2 | 0.6 |

| Positive Control (e.g., VX-770) | 1 | 5.0 | 0.7 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The in vitro assays described, particularly the Forskolin-Induced Swelling assay, provide a robust framework for the characterization of putative CFTR modulators like this compound. By utilizing patient-derived organoids, these assays offer a physiologically relevant model to assess compound efficacy and can help predict clinical response. Further studies employing these methodologies are essential to elucidate the precise mechanism of action and therapeutic potential of this compound in the context of Cystic Fibrosis.

References

Application Notes and Protocols for WAY-299765: A Putative Wnt Signaling Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-299765 is a novel small molecule with potential applications in drug discovery and development.[1][2] While the precise mechanism of action is a subject of ongoing investigation, its structural characteristics suggest potential interaction with key cellular signaling pathways. This document provides a detailed framework for developing a cell-based assay to characterize the activity of this compound, focusing on its potential role as a modulator of the Wnt/β-catenin signaling pathway. The Wnt pathway is a highly conserved signaling cascade crucial for embryonic development, cell proliferation, and tissue homeostasis.[3][4][5] Dysregulation of this pathway is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention.[3][6]

Hypothetical Mechanism of Action: Wnt Signaling Inhibition

For the purpose of assay development, we hypothesize that this compound acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is tightly regulated and its activation leads to the nuclear translocation of β-catenin, which then interacts with TCF/LEF transcription factors to induce the expression of Wnt target genes.[7] An inhibitor could act at various points in this cascade, from receptor binding to the downstream nuclear events.

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (Dsh) protein and the subsequent inhibition of a "destruction complex" composed of Axin, APC, GSK3β, and CK1α. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt stimulation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin displaces the transcriptional repressor Groucho and binds to TCF/LEF transcription factors, leading to the transcription of target genes that promote cell proliferation and differentiation.

Caption: Canonical Wnt/β-catenin signaling pathway.

Cell-Based Assay Development: TCF/LEF Reporter Assay

To investigate the effect of this compound on the Wnt/β-catenin pathway, a TCF/LEF reporter assay is a robust and widely used method.[7] This assay utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, typically luciferase or green fluorescent protein (GFP). In cells with an active Wnt pathway, the β-catenin/TCF/LEF complex binds to these sites and drives reporter gene expression, which can be quantified.

Principle of the Assay

A cell line is engineered to stably or transiently express a TCF/LEF-responsive reporter construct. When these cells are stimulated with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021), the Wnt pathway is activated, leading to an increase in reporter gene expression. If this compound is an inhibitor of this pathway, its presence will lead to a dose-dependent decrease in the reporter signal induced by the Wnt agonist.

Experimental Workflow

Caption: Workflow for the TCF/LEF reporter assay.

Detailed Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

Control plasmid with FOPFlash (mutated TCF/LEF binding sites)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Wnt3a conditioned medium or CHIR99021

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Transfection (for transient assay):

-

On the day of transfection, prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the TCF/LEF reporter plasmid (TOPFlash) or the negative control plasmid (FOPFlash) and 10 ng of a constitutively active Renilla luciferase plasmid (for normalization).

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO).

-

Remove the transfection medium and add 80 µL of the compound dilutions to the respective wells.

-

-

Wnt Pathway Activation:

-

Immediately after adding the compound, add 20 µL of Wnt3a conditioned medium (at a pre-determined optimal concentration) or CHIR99021 (final concentration of 3 µM) to all wells except the unstimulated control wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

-

Measure the luminescence using a plate-reading luminometer. If a Renilla luciferase control was used, perform a dual-luciferase assay.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Subtract the background signal (unstimulated control).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

Quantitative data from the TCF/LEF reporter assay should be summarized in a clear and structured format.

Table 1: Hypothetical Dose-Response Data for this compound in TCF/LEF Reporter Assay

| This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 0.01 | 145,500 | 3 |

| 0.1 | 127,500 | 15 |

| 1 | 75,000 | 50 |

| 10 | 15,000 | 90 |

| 100 | 3,000 | 98 |

Table 2: Summary of Potency and Selectivity

| Compound | Assay | IC50 (µM) | Selectivity (FOPFlash/TOPFlash) |

| This compound | TOPFlash Reporter | 1.0 | >100 |

| Control Inhibitor | TOPFlash Reporter | 0.5 | >100 |

Counter-Screening and Secondary Assays

To ensure the observed activity of this compound is specific to the Wnt/β-catenin pathway, several follow-up experiments are recommended:

-

FOPFlash Counter-Screen: Run a parallel assay using the FOPFlash reporter, which contains mutated TCF/LEF binding sites. A specific inhibitor should not affect the signal from this reporter.

-

Cell Viability Assay: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition of the reporter signal is not due to general cellular toxicity.

-

β-catenin Accumulation Assay: Use techniques like Western blotting or immunofluorescence to directly measure the levels of cytoplasmic and nuclear β-catenin in the presence and absence of this compound and a Wnt agonist.

-

Target Gene Expression Analysis: Employ quantitative PCR (qPCR) to measure the mRNA levels of known Wnt target genes (e.g., Axin2, c-Myc) to confirm the downstream effects of this compound.

Conclusion

This document outlines a comprehensive strategy for the development of a cell-based assay to characterize the activity of this compound as a potential modulator of the Wnt/β-catenin signaling pathway. The provided protocols and data presentation formats offer a standardized approach for researchers in the field of drug discovery. Further validation through secondary and counter-assays is crucial to confirm the specificity and mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-299765 in Cancer Cell Lines: Information Not Available

Despite a comprehensive search of scientific literature and publicly available data, there is currently no information on the use of the molecule WAY-299765 in cancer cell lines. As a result, the requested detailed application notes, protocols, and data visualizations cannot be provided.

Extensive searches for "this compound" have yielded listings from chemical suppliers identifying it as an active molecule, but no research publications, patents, or other scientific documentation outlining its mechanism of action, its effects on biological systems, or any protocols for its use in a research setting were found.

Therefore, it is not possible to generate the following core requirements of the request:

-

Data Presentation: No quantitative data, such as IC50 values or other measures of efficacy in cancer cell lines, are available to summarize in tabular format.

-

Experimental Protocols: Without any published studies, detailed methodologies for key experiments like cell viability, apoptosis, or cell cycle analysis using this compound cannot be created.

-

Mandatory Visualization: The signaling pathways affected by this compound are unknown, precluding the creation of the requested Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound in cancer research would first need to conduct foundational studies to determine its basic biological activities. These initial investigations would include:

-

In vitro screening: Testing the compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects.

-

Mechanism of action studies: Investigating how the compound exerts its effects at a molecular level.

-

Dose-response studies: Determining the effective concentration range of the compound.

Until such primary research is conducted and published, detailed application notes and protocols for the use of this compound in cancer cell lines cannot be developed. It is recommended to monitor scientific databases for any future publications that may characterize the biological function of this molecule.

Application Notes and Protocols for In Vivo Studies of Novel Compounds: A Case Study Approach with WAY-299765

Disclaimer: As of late 2025, publicly available data on in vivo studies and specific dosages for the compound WAY-299765 is limited. Therefore, this document provides a generalized framework and best-practice protocols for determining the in vivo dosage of a novel research compound, using this compound as a representative example. The provided tables and protocols are illustrative and should be adapted based on the specific characteristics of the compound and the research question.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing an appropriate dosage of a novel chemical entity, exemplified by this compound, for in vivo studies. The process of determining an effective and well-tolerated in vivo dose is critical for the successful preclinical evaluation of any new therapeutic candidate. This document outlines a systematic approach, from initial in vitro characterization to in vivo dose-range finding and efficacy studies.

Preclinical Workflow for In Vivo Dosing Determination

A logical and stepwise approach is essential to efficiently determine a suitable in vivo dose. The following workflow is recommended:

Caption: A typical preclinical workflow for determining in vivo dosage.

Data Presentation: Hypothetical Data for this compound

The following tables present hypothetical data for this compound to illustrate how quantitative data should be structured.

Table 1: In Vitro Characterization of this compound

| Parameter | Assay Type | Cell Line/System | Result |

| Target Potency (IC50) | Enzymatic Assay | Recombinant Human Enzyme X | 150 nM |

| Cellular Potency (EC50) | Cell-based Reporter Assay | HEK293 expressing Target X | 500 nM |

| Cytotoxicity (CC50) | MTT Assay | HepG2 | > 50 µM |

| Metabolic Stability | Human Liver Microsomes | % Remaining after 60 min | 65% |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg, IV) | Cmax (ng/mL) | T1/2 (hours) | AUC (ngh/mL) |

| 1 | 250 | 2.5 | 600 |

| Dose (mg/kg, PO) | Cmax (ng/mL) | T1/2 (hours) | AUC (ngh/mL) |

| 10 | 400 | 3.0 | 1200 |

| Bioavailability (%) | ~40% |

Table 3: Dose-Range Finding Study of this compound in Mice (7-day study)

| Dose (mg/kg, PO, QD) | Body Weight Change (%) | Clinical Observations | Mortality |

| 10 | +2.5% | Normal | 0/5 |

| 30 | -1.0% | Normal | 0/5 |

| 100 | -8.0% | Mild lethargy on Day 1-2 | 0/5 |

| 300 | -15.0% | Significant lethargy, ruffled fur | 2/5 |

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Protocol: Single-Dose Pharmacokinetic Study in Mice

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

-

Compound Administration:

-

Intravenous (IV): Administer this compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) via the tail vein at a dose of 1 mg/kg.

-

Oral (PO): Administer this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, T1/2, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Protocol: Dose-Range Finding (Tolerability) Study in Mice

-

Animal Acclimatization: Acclimatize male BALB/c mice (8-10 weeks old) for at least one week.

-

Dose Groups: Randomly assign mice to different dose groups (e.g., vehicle, 10, 30, 100, 300 mg/kg) with n=5 mice per group.

-

Compound Administration: Administer this compound or vehicle orally once daily (QD) for 7 consecutive days.

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).

-

Record mortality.

-

-

Data Analysis: Analyze the body weight changes and clinical observations to determine the maximum tolerated dose (MTD).

Signaling Pathway

The mechanism of action of this compound is not publicly disclosed. For illustrative purposes, the following diagram depicts a generic kinase signaling pathway that is a common target for drug discovery.

Caption: A generic kinase signaling pathway as a hypothetical target.

By following these detailed application notes and protocols, researchers can establish a robust and reproducible in vivo dosing regimen for novel compounds like this compound, paving the way for meaningful efficacy and safety assessments in preclinical drug development.

Unraveling the Apoptotic Potential of WAY-299765: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and executing experimental studies to investigate the apoptotic effects of the experimental compound WAY-299765. Due to the limited publicly available information on the specific mechanism of action of this compound, this guide presents a series of robust, well-established protocols to characterize its potential to induce programmed cell death. The following application notes and detailed experimental protocols are designed to enable researchers to systematically evaluate the pro-apoptotic activity of this compound, identify the cellular pathways involved, and quantify its effects.

Application Notes

This compound is described as an active small molecule. To elucidate its role in apoptosis, a multi-faceted experimental approach is recommended. This involves a primary assessment of cell viability and death, followed by more specific assays to dissect the apoptotic pathway. Key considerations include:

-

Cell Line Selection: The choice of cell line is critical. It is advisable to screen a panel of cell lines, including those known to be sensitive or resistant to other apoptosis-inducing agents. This may provide initial clues about the compound's mechanism.

-

Dose-Response and Time-Course Studies: Establishing a clear dose-response and time-course relationship is fundamental. This will determine the optimal concentration and duration of this compound treatment for inducing apoptosis, which will be crucial for all subsequent experiments.

-

Mechanism of Action Investigation: Based on the outcomes of initial assays, further experiments should be designed to pinpoint the specific apoptotic pathway (intrinsic vs. extrinsic) triggered by this compound. This can be achieved by examining key molecular markers such as caspase activation and changes in mitochondrial membrane potential.

Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments to study the apoptotic effects of this compound.

Protocol 1: Assessment of Cell Viability and Apoptosis Induction by Flow Cytometry using Annexin V and Propidium Iodide Staining

This protocol is a foundational step to quantify the extent of apoptosis induced by this compound.[1][2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[2]

Experimental Workflow:

Caption: Workflow for Annexin V and Propidium Iodide Staining.

Data Presentation:

| Treatment Group | Concentration (µM) | Incubation Time (h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (DMSO) | - | 24 | |||

| This compound | 1 | 24 | |||

| This compound | 10 | 24 | |||

| This compound | 50 | 24 | |||

| This compound | 10 | 48 |

Protocol 2: Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3/7 (executioner caspases), caspase-8 (initiator caspase of the extrinsic pathway), and caspase-9 (initiator caspase of the intrinsic pathway), can elucidate the signaling cascade initiated by this compound.

Methodology:

Commercially available luminogenic or fluorogenic caspase activity assay kits can be used.

-

Cell Lysis: After treatment with this compound, lyse the cells to release cellular contents.

-

Substrate Addition: Add the specific caspase substrate to the cell lysate.

-

Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

Data Presentation:

| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RLU/RFU) | Caspase-8 Activity (RLU/RFU) | Caspase-9 Activity (RLU/RFU) |

| Vehicle Control (DMSO) | - | |||

| This compound | 10 | |||

| Staurosporine (Positive Control) | 1 |

Apoptotic Signaling Pathway:

Caption: General Apoptotic Signaling Pathways.

Protocol 3: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. This can be performed using fluorescence microscopy or flow cytometry.

Methodology (for fluorescence microscopy):

-

Cell Preparation: Grow and treat cells on coverslips.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green/red fluorescence in the nucleus.

Data Presentation:

| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |

| Vehicle Control (DMSO) | - | |

| This compound | 10 | |

| DNase I (Positive Control) | - |

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to analyze the expression levels and cleavage of key proteins involved in the apoptotic cascade, providing further mechanistic insights.

Target Proteins:

-

Caspases: Pro-caspase-3, Cleaved Caspase-3, Pro-caspase-8, Cleaved Caspase-8, Pro-caspase-9, Cleaved Caspase-9.

-

Bcl-2 Family Proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic). An altered Bax/Bcl-2 ratio can indicate the involvement of the intrinsic pathway.

-

PARP: Poly (ADP-ribose) polymerase, a substrate of activated caspase-3. Cleavage of PARP is a classic marker of apoptosis.

Methodology:

-

Protein Extraction: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

Data Presentation:

A table summarizing the relative protein expression levels (normalized to a loading control like β-actin or GAPDH) for each treatment condition.

| Treatment Group | Relative Cleaved Caspase-3 Level | Relative Bax/Bcl-2 Ratio | Relative Cleaved PARP Level |

| Vehicle Control (DMSO) | |||

| This compound (10 µM) |

By systematically applying these protocols, researchers can build a comprehensive profile of the pro-apoptotic activity of this compound, paving the way for further investigation into its therapeutic potential.

References

Application Notes: WAY-299765 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction